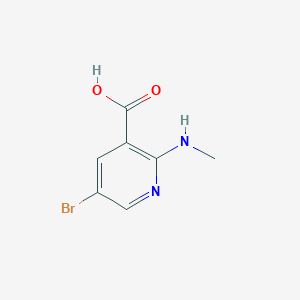

5-Bromo-2-methylamino-nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

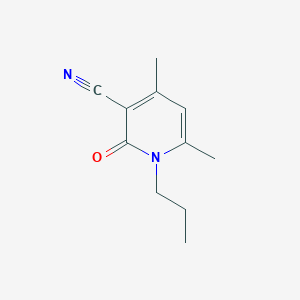

Synthesis Analysis

The synthesis of 5-Bromo-2-methylamino-nicotinic acid involves several steps. Firstly, 5-Bromo-nicotinic acid, the initial reactant, is chlorinated with SOCl2, thus preparing 5-Bromo-nicotinate with a 90% yield. Secondly, 5-Bromo-nicotinamide is prepared from the reaction of 5-Bromo-nicotinate with ammonium aqueous at 0~10 ℃ with a 79% yield. Thirdly, with POCl3 as the oxidant, 5-Bromo-nicotinonitrile is obtained by 5-Bromo-nicotinamide via a reflux reaction at 110 ℃ with a 68% yield .Molecular Structure Analysis

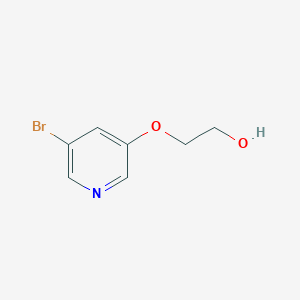

The molecular formula of 5-Bromo-2-methylamino-nicotinic acid is C7H7BrN2O2. The InChI code is 1S/C7H7BrN2O2/c1-9-6-5(7(11)12)2-4(8)3-10-6/h2-3H,1H3,(H,9,10)(H,11,12) .Physical And Chemical Properties Analysis

5-Bromo-2-methylamino-nicotinic acid is an off-white solid. It has a molecular weight of 231.05 g/mol. The compound should be stored at a temperature of 0-5°C .Scientific Research Applications

Synthesis of Acylhydrazones

5-Bromo-2-methylamino-nicotinic acid: serves as a precursor in the synthesis of acylhydrazones. These compounds have been studied for their promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and Staphylococcus aureus , including methicillin-resistant strains (MRSA) .

Development of Antimicrobial Agents

The compound’s derivatives have shown high antimicrobial activity, making it valuable in the development of new antimicrobial agents. This is crucial for addressing the growing concern of antibiotic resistance .

Molecular Docking Studies

Researchers utilize 5-Bromo-2-methylamino-nicotinic acid in molecular docking studies to predict the orientation of a compound when it binds to a target enzyme or receptor, which is essential in drug design .

Pharmaceutical Research

As a nicotinic acid derivative, this compound is of interest in pharmaceutical research for its potential role in the synthesis of drugs that could treat various diseases, leveraging its structural similarity to vitamin B3 .

Safety and Hazards

Mechanism of Action

Target of Action

It is a derivative of nicotinic acid, also known as niacin . Niacin is a B vitamin that plays a crucial role in metabolism, acting as an electron donor or acceptor in many vital redox reactions .

Mode of Action

Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

It acts as a precursor of nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Result of Action

Niacin is known to decrease lipids and apo B-containing lipoproteins, which can reduce the risk of myocardial infarctions .

properties

IUPAC Name |

5-bromo-2-(methylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-9-6-5(7(11)12)2-4(8)3-10-6/h2-3H,1H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDCLIQXRHJKMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)

![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)